Desmopressin (Acetate)

Vue d'ensemble

Description

Il est connu pour sa capacité à traverser la barrière hémato-encéphalique et à induire l'analgésie, l'anxiolyse et l'hypnose chez l'homme et l'animal . Le chlorhydrate de THIP a retenu l'attention pour son utilisation potentielle dans le traitement des troubles du sommeil et est commercialisé sous le nom de Gaboxadol .

Méthodes De Préparation

La synthèse du chlorhydrate de THIP implique la préparation du gaboxadol anhydre de forme I. Une méthode consiste à chauffer un échantillon du produit à 110 °C sous pression atmosphérique pendant 1,25 heure . Le spectre de diffraction des rayons X sur poudre du solide résultant est enregistré à température ambiante, donnant des pics spécifiques qui confirment la formation du composé souhaité . Les méthodes de production industrielle peuvent impliquer des conditions de réaction similaires, mais à plus grande échelle, afin de garantir un rendement et une pureté constants.

Analyse Des Réactions Chimiques

Le chlorhydrate de THIP subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier sa structure, modifiant potentiellement ses propriétés pharmacologiques.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants tels que le permanganate de potassium, les agents réducteurs tels que le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.

4. Applications de la recherche scientifique

Le chlorhydrate de THIP a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé pour étudier la fonction et la modulation de la neurotransmission GABAergique.

Biologie : Les chercheurs l'utilisent pour explorer ses effets sur l'activité neuronale et ses applications thérapeutiques potentielles.

5. Mécanisme d'action

Le chlorhydrate de THIP agit comme un agoniste sélectif des récepteurs GABA A, en particulier ceux contenant la sous-unité delta . Il augmente la conductance des ions chlorure à travers ces récepteurs, conduisant à l'hyperpolarisation des neurones et à une diminution de l'excitabilité neuronale . Cette action se traduit par ses effets sédatifs, anxiolytiques et analgésiques. L'affinité unique du composé pour les récepteurs GABA A extrasynaptiques, qui se désensibilisent plus lentement que les récepteurs synaptiques, contribue à ses effets prolongés .

Applications De Recherche Scientifique

Nocturnal Enuresis (Bedwetting)

Desmopressin is commonly prescribed for nocturnal enuresis, especially in children. It works by reducing urine production during the night. Clinical trials have shown that children taking desmopressin experience significantly fewer wet nights compared to those on placebo.

| Study | Participants | Outcome |

|---|---|---|

| Study A | 100 children | 2.2 fewer wet nights per week |

| Study B | 150 children | 4.5 times more likely to remain dry |

Diabetes Insipidus

Desmopressin is the treatment of choice for central diabetes insipidus, a condition characterized by excessive urination due to a deficiency of vasopressin. It effectively reduces urine output and increases urine concentration.

Hemophilia A and Von Willebrand Disease

Desmopressin is utilized to manage mild hemophilia A and von Willebrand disease (VWD) by stimulating the release of factor VIII from endothelial cells, thereby enhancing clotting.

| Condition | Dosage | Administration Route |

|---|---|---|

| Mild Hemophilia A | 0.3-0.4 µg/kg IV | Intravenous |

| Von Willebrand Disease | Pre-surgery: 0.3 µg/kg IV | Intravenous |

Off-Label Uses

In addition to its approved indications, desmopressin has been explored for various off-label uses:

- Trauma Resuscitation : Desmopressin has shown potential in managing coagulopathy during trauma resuscitation.

- Uremic Bleeding : It can be used to control bleeding in patients with uremia.

- Intracranial Hemorrhage : Some studies suggest it may help manage bleeding associated with antiplatelet therapy.

Recent Research Findings

Recent studies have focused on alternative delivery methods for desmopressin, such as transdermal systems using elastic liposomes, which may enhance permeation and efficacy while reducing side effects associated with traditional routes.

Case Study Example

A recent study investigated the use of elastic liposome-based transdermal delivery of desmopressin acetate:

- Objective : To improve permeation for treating nocturnal enuresis and central diabetes insipidus.

- Results : The transdermal system demonstrated higher flux values than traditional administration methods, suggesting a promising alternative for patients with poor bioavailability from oral or nasal routes .

Mécanisme D'action

THIP Hydrochloride acts as a selective agonist for GABA A receptors, particularly those containing the delta subunit . It enhances the conductance of chloride ions through these receptors, leading to hyperpolarization of neurons and a decrease in neuronal excitability . This action results in its sedative, anxiolytic, and analgesic effects. The compound’s unique affinity for extrasynaptic GABA A receptors, which desensitize more slowly than synaptic receptors, contributes to its prolonged effects .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de THIP est comparé à d'autres agonistes des récepteurs GABA, tels que :

Muscimol : Un composé naturel ayant une activité GABAergique similaire, mais des propriétés pharmacocinétiques différentes.

Baclofène : Un agoniste des récepteurs GABA B utilisé comme relaxant musculaire.

La particularité du chlorhydrate de THIP réside dans son action sélective sur les récepteurs GABA A contenant la sous-unité delta et sa capacité à induire un sommeil profond sans les effets renforçants observés avec les benzodiazépines .

Activité Biologique

Desmopressin acetate (DDAVP) is a synthetic analog of vasopressin (antidiuretic hormone) that has been widely used in clinical settings for various conditions, including central diabetes insipidus, nocturnal enuresis, and bleeding disorders such as hemophilia A and von Willebrand disease. This article provides a comprehensive overview of its biological activity, mechanisms, therapeutic applications, and associated research findings.

Desmopressin primarily acts on the kidneys and blood coagulation pathways. Its mechanism of action involves:

- V2 Receptor Agonism : Desmopressin binds to V2 receptors located in the basolateral membrane of renal collecting duct cells. This binding activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels, which promotes the insertion of aquaporin-2 water channels into the luminal membrane, enhancing water reabsorption and reducing urine output .

- Coagulation Factor Release : In patients with bleeding disorders, desmopressin stimulates the release of von Willebrand factor (VWF) and factor VIII from endothelial cells, increasing their plasma levels and improving hemostasis during surgical procedures or in cases of bleeding episodes .

Pharmacokinetics

Desmopressin is characterized by a biphasic elimination profile with two half-lives: a rapid phase (approximately 7.8 minutes) and a slower phase (approximately 75.5 minutes). The pharmacokinetics can vary significantly based on renal function; for instance, terminal half-life extends from about 3 hours in healthy individuals to 9 hours in those with severe renal impairment .

Clinical Applications

- Nocturnal Enuresis : Desmopressin is commonly prescribed for treating monosymptomatic nocturnal enuresis in children. Studies indicate that it effectively reduces nocturnal urine production, leading to improved patient outcomes in terms of sleep quality and psychological well-being .

- Bleeding Disorders : In patients with hemophilia A or von Willebrand disease, desmopressin can reduce bleeding risk during surgical procedures by significantly increasing plasma levels of factor VIII and VWF .

- Diabetes Insipidus : It is also utilized for managing central diabetes insipidus by mimicking the action of vasopressin to control excessive urination .

Nocturnal Enuresis

A study involving 30 children with monosymptomatic nocturnal enuresis showed that desmopressin treatment resulted in significant reductions in nocturnal diuresis volumes and improved sleep quality over six months .

| Parameter | Before Treatment | After Treatment | Statistical Significance |

|---|---|---|---|

| Nocturnal Diuresis Volume | High | Low | p < 0.0001 |

| Sleep Quality Score | Low | High | p < 0.0001 |

Hemophilia A Management

In a clinical trial assessing desmopressin's efficacy in patients undergoing surgical procedures, it was found that those receiving desmopressin had significantly lower blood loss compared to controls. The average blood loss was measured at 30.5 ml/kg for placebo versus 40 ml/kg for desmopressin-treated patients, indicating its effectiveness in managing bleeding risks .

Hyponatremia Risk

Despite its benefits, desmopressin is associated with potential adverse effects such as hyponatremia. A case series highlighted that symptomatic hyponatremia occurred in 15 patients treated with desmopressin, necessitating careful monitoring of serum sodium levels during therapy .

Propriétés

Numéro CAS |

62288-83-9 |

|---|---|

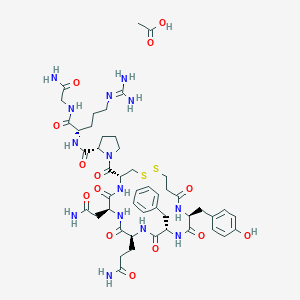

Formule moléculaire |

C48H68N14O14S2 |

Poids moléculaire |

1129.3 g/mol |

Nom IUPAC |

acetic acid;(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C46H64N14O12S2.C2H4O2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25;1-2(3)4/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52);1H3,(H,3,4)/t28-,29+,30+,31+,32+,33+,34+;/m1./s1 |

Clé InChI |

MLSVJHOYXJGGTR-IFHOVBQLSA-N |

SMILES |

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |

SMILES isomérique |

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N |

SMILES canonique |

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |

Pureté |

>98% |

Numéros CAS associés |

16679-58-6 (Parent) |

Séquence |

CYFQNCPRG |

Synonymes |

1-Deamino-8-D-arginine Vasopressin 1-Desamino-8-arginine Vasopressin Acetate, Desmopressin Adiuretin Adiuretin SD Apo-Desmopressin Arginine Vasopressin, Deamino DDAVP Deamino Arginine Vasopressin Desmogalen Desmopressin Desmopressin Acetate Desmopressin Monoacetate Desmopressin Monoacetate, Trihydrate Desmopressine Ferring Desmospray Desmotabs Ferring, Desmopressine Minirin Minurin Monoacetate, Desmopressin Monoacetate, Trihydrate Desmopressin Nocutil Octim Octostim Trihydrate Desmopressin Monoacetate Vasopressin, 1-Deamino-8-D-arginine Vasopressin, 1-Desamino-8-arginine Vasopressin, Deamino Arginine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of desmopressin acetate?

A1: Desmopressin acetate exerts its effects primarily by binding to vasopressin V2 receptors in the kidneys. This binding triggers a cascade of events leading to increased water reabsorption and decreased urine production. [, , , ]

Q2: How does desmopressin acetate influence platelet function?

A2: Desmopressin acetate stimulates the release of von Willebrand factor (vWF) from endothelial cells. [, , ] This increase in vWF enhances platelet adhesion and aggregation, thereby promoting hemostasis. [, , ]

Q3: Can desmopressin acetate affect bleeding time in patients with cirrhosis?

A3: Yes, studies indicate that desmopressin acetate can significantly shorten the bleeding time in patients with cirrhosis. This effect is linked to the drug's ability to increase levels of factor VIII, vWF, and ristocetin cofactor activity. []

Q4: How does desmopressin acetate impact hepatic stellate cells (HSCs)?

A4: Research suggests that desmopressin acetate can alter the function and morphology of HSCs. [] Specifically, it may influence HSC proliferation, contraction, and the secretion of matrix metalloproteinases (MMPs), potentially contributing to increased vascular resistance in the hepatic sinus. []

Q5: What is the molecular formula and weight of desmopressin acetate?

A5: The molecular formula of desmopressin acetate is C46H64N14O12S2, and its molecular weight is 1069.24 g/mol. [, ]

Q6: How does pH affect the stability of desmopressin acetate?

A6: Desmopressin acetate exhibits varying stability under different pH conditions. It degrades faster in acidic and basic environments. Optimal stability is observed at a pH range of 4 to 5. []

Q7: What is the impact of temperature and light on desmopressin acetate stability?

A7: High temperatures and exposure to sunlight can accelerate the decomposition of desmopressin acetate. [] Therefore, appropriate storage conditions are crucial to maintain its efficacy.

Q8: What are the clinical applications of desmopressin acetate?

A8: Desmopressin acetate finds use in treating various conditions, including:

- Central diabetes insipidus [, ]

- Primary nocturnal enuresis [, ]

- Bleeding disorders like mild hemophilia A and von Willebrand’s disease [, ]

- Controlling bleeding during and after surgery, especially cardiac surgery [, , ]

Q9: Can desmopressin acetate be used to manage hyponatremia?

A9: Yes, desmopressin acetate has shown efficacy in preventing and reversing the inadvertent overcorrection of hyponatremia. [] By reducing urine output, it helps stabilize sodium levels. []

Q10: Is desmopressin acetate effective in treating esophageal varices bleeding?

A10: Clinical observations suggest that desmopressin acetate effectively controls esophageal varices bleeding and demonstrates superior efficacy compared to pituitrin. []

Q11: How is desmopressin acetate administered?

A11: Desmopressin acetate can be administered intravenously, intranasally, orally, or subcutaneously, with each route influencing its pharmacokinetic profile. [, , , ]

Q12: What factors influence the effectiveness of desmopressin acetate in controlling bleeding?

A12: Factors like dosage, frequency of administration, severity of the bleeding disorder, and individual patient response influence its effectiveness in controlling bleeding. [, , ]

Q13: Are there preclinical models to study desmopressin acetate?

A13: Yes, various animal models, including rats, have been used to investigate the effects of desmopressin acetate on parameters like hindlimb perfusion pressure and vein graft patency. [, ]

Q14: What strategies are being explored to enhance desmopressin acetate delivery?

A14: Research focuses on developing novel drug delivery systems for desmopressin acetate, such as transdermal patches utilizing nano/submicron emulsions, to improve patient comfort and potentially enhance bioavailability. [, ]

Q15: What are the benefits of formulating desmopressin acetate as tablets?

A15: Formulating desmopressin acetate as tablets aims to enhance its stability, facilitate precise dosing, and improve patient compliance compared to other routes of administration. [, ]

Q16: What is a serious potential side effect of desmopressin acetate?

A16: Hyponatremia is a potentially serious side effect, especially with higher doses or prolonged use. Regular monitoring of electrolyte levels is crucial. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.